molecular formula C5H9NO B3224326 3-Aminocyclopentanone CAS No. 1228748-71-7

3-Aminocyclopentanone

Cat. No.: B3224326
CAS No.: 1228748-71-7
M. Wt: 99.13 g/mol
InChI Key: LARUMXKMTDSSSX-UHFFFAOYSA-N
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Description

3-Aminocyclopentanone is an organic compound with the molecular formula C5H9NO It is a cyclic ketone with an amino group attached to the third carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminocyclopentanone can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the cyclization of 3-aminopentanoic acid under acidic conditions can yield this compound. Another method involves the reduction of 3-nitrocyclopentanone using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitrocyclopentanone. This process is efficient and can be scaled up for large-scale production. The reaction conditions usually include a palladium catalyst and hydrogen gas at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxime.

    Reduction: The compound can be reduced to form 3-aminocyclopentanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: this compound oxime.

    Reduction: 3-Aminocyclopentanol.

    Substitution: Various substituted cyclopentanones depending on the reagents used.

Scientific Research Applications

3-Aminocyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-aminocyclopentanone involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.

Comparison with Similar Compounds

    Cyclopentanone: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Methylcyclopentanone: Has a methyl group instead of an amino group, leading to different chemical properties and reactivity.

    2-Aminocyclopentanone: The amino group is attached to the second carbon, resulting in different chemical behavior.

Uniqueness: 3-Aminocyclopentanone is unique due to the presence of both a ketone and an amino group in a five-membered ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

3-aminocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARUMXKMTDSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708465
Record name 3-Aminocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228748-71-7
Record name Cyclopentanone, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228748-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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